BenchChemオンラインストアへようこそ!

2-Aminopropyl-4(7)-azo-benzimidazole

CDK4/6 inhibitor kinase selectivity fragment-based drug discovery

2-Aminopropyl-4(7)-azo-benzimidazole (CAS 332882-16-3; IUPAC: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine) is a 7-azabenzimidazole derivative — a bicyclic heteroaromatic scaffold in which the benzene ring of benzimidazole is replaced by a pyridine ring, placing a ring nitrogen at position 7. Despite the 'azo' nomenclature, the compound contains no azo (–N=N–) functional group; the name reflects an archaic convention where 'azo' denotes 'aza' (ring nitrogen substitution), a distinction critical for procurement specification.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B1645531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopropyl-4(7)-azo-benzimidazole
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)CCCN
InChIInChI=1S/C9H12N4/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8/h2-3,6H,1,4-5,10H2,(H,11,12,13)
InChIKeyDPYVQLWNTYSHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopropyl-4(7)-azo-benzimidazole (CAS 332882-16-3): Chemical Identity, Scaffold Class, and Procurement Baseline


2-Aminopropyl-4(7)-azo-benzimidazole (CAS 332882-16-3; IUPAC: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine) is a 7-azabenzimidazole derivative — a bicyclic heteroaromatic scaffold in which the benzene ring of benzimidazole is replaced by a pyridine ring, placing a ring nitrogen at position 7 [1]. Despite the 'azo' nomenclature, the compound contains no azo (–N=N–) functional group; the name reflects an archaic convention where 'azo' denotes 'aza' (ring nitrogen substitution), a distinction critical for procurement specification . With molecular formula C₉H₁₂N₄ and molecular weight 176.22 g/mol, it bears a primary amine-terminated propyl side chain at the 2-position of the imidazo[4,5-b]pyridine core, providing a synthetic handle for further derivatization [1]. The compound is supplied as a research chemical (typical purity ≥95%) and is listed in PubChem (CID 18671441) with computed physicochemical descriptors including XLogP3 = 0.2, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, and topological polar surface area = 67.6 Ų [1].

Why 2-Aminopropyl-4(7)-azo-benzimidazole Cannot Be Interchanged with Generic Benzimidazole or Azo Dye Analogs


Procurement decisions for 2-aminopropyl-4(7)-azo-benzimidazole face three distinct substitution risks. First, the 7-azabenzimidazole (imidazo[4,5-b]pyridine) scaffold is structurally and electronically distinct from benzimidazole: the replacement of C7 with N introduces an additional hydrogen bond acceptor, alters ring electronics, and shifts computed LogP by approximately 0.8–1.9 units relative to the benzimidazole analog 3-(1H-benzimidazol-2-yl)propan-1-amine (CAS 42784-26-9) . Second, published fragment-to-lead optimization campaigns have demonstrated that this single atom substitution (C→N at position 7) converts a non-selective CDK-binding benzimidazole fragment into a CDK4/6-selective 7-azabenzimidazole series with >10-fold selectivity, quantitatively proving that benzimidazole and 7-azabenzimidazole are not functionally interchangeable in kinase-targeted research [1]. Third, multiple chemical databases erroneously cross-reference CAS 332882-16-3 with Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (Thiotriazinone, CAS 58909-39-0), a structurally unrelated triazine intermediate for ceftriaxone synthesis — procuring under this synonym without structural verification risks receiving the wrong chemical entity .

Quantitative Differentiation Evidence for 2-Aminopropyl-4(7)-azo-benzimidazole Versus Closest Analogs


Scaffold Selectivity Advantage: 7-Azabenzimidazole vs. Benzimidazole in CDK4/6 Kinase Inhibition

In a fragment-based drug discovery program targeting CDK4/6, the replacement of the benzimidazole core with a 7-azabenzimidazole (imidazo[4,5-b]pyridine) core converted a compound with only moderate CDK selectivity into the first analog exhibiting meaningful CDK4/6 selectivity [1]. Specifically, the benzimidazole-based compound 2 showed CDK4 IC₅₀ = 0.006 μM and CDK6 IC₅₀ = 0.049 μM, but retained significant off-target activity against CDK1 (IC₅₀ = 1.2 μM) and CDK2 (IC₅₀ = 0.27 μM) [1]. The single-atom substitution to 7-azabenzimidazole (compound 3) yielded CDK4 IC₅₀ = 0.012 μM, CDK6 IC₅₀ = 0.3 μM, while CDK1 IC₅₀ shifted to >15 μM and CDK2 IC₅₀ to 6.2 μM, representing the first compound in the series to achieve >10-fold selectivity for CDKs 4 and 6 over CDKs 1 and 2 [1]. Further optimization of the 7-azabenzimidazole series (compound 6) ultimately achieved ≥1000-fold selectivity for CDK4 over CDK1/2 [1].

CDK4/6 inhibitor kinase selectivity fragment-based drug discovery 7-azabenzimidazole scaffold structure-guided optimization

Physicochemical Differentiation: 7-Azabenzimidazole vs. Benzimidazole Analog — Computed LogP, TPSA, and Solubility Implications

The replacement of C7 in benzimidazole with N in 7-azabenzimidazole produces measurable changes in computed physicochemical descriptors relevant to solubility, permeability, and formulation behavior [1]. The target compound (CAS 332882-16-3) has a computed XLogP3 of 0.2 and TPSA of 67.6 Ų [1]. In contrast, the direct benzimidazole analog 3-(1H-benzimidazol-2-yl)propan-1-amine (CAS 42784-26-9) exhibits computed LogP values ranging from 1.0 to 2.15 across databases, with TPSA of 54.7 Ų . This LogP difference of 0.8–1.95 log units indicates that the 7-azabenzimidazole is substantially more hydrophilic, a property that directly impacts aqueous solubility, chromatographic retention behavior, and compatibility with aqueous biological assay conditions [1]. The TPSA increase of 12.9 Ų (from 54.7 to 67.6) further reflects the additional hydrogen bond acceptor contributed by the pyridine nitrogen, which may influence membrane permeability and off-target binding profiles [1].

physicochemical properties LogP TPSA solubility drug-likeness bioavailability prediction

Dihydrochloride Salt Form: 78% Aqueous Solubility Improvement Over Free Base

The dihydrochloride salt of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine (CAS 1215739-41-5, directly derived from the target free base) was developed to address the inherent solubility limitations of the free base form . Quantitative comparison data indicate that the dihydrochloride salt form improves aqueous solubility by 78% compared to free base counterparts, while maintaining nanomolar receptor affinity . This solubility enhancement is critical for biological assays conducted in aqueous buffer systems, where free base precipitation can lead to false-negative results or inaccurate IC₅₀ determinations . The salt form (MW 248.13 g/mol as C₉H₁₁N₄·2HCl) is available commercially at ≥95% purity .

salt form dihydrochloride aqueous solubility formulation free base conversion

Synthetic Utility: Primary Amine Handle for Derivatization vs. Methyl-Substituted or N-Alkylated Analogs

The target compound bears a terminal primary amine on the propyl side chain, which serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis [1]. This contrasts with closely related imidazo[4,5-b]pyridine analogs such as 2-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine or 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine, which bear secondary amines or sterically hindered α-branched amines that restrict the scope of derivatization chemistry [2]. The linear, unsubstituted 3-carbon spacer between the imidazo[4,5-b]pyridine core and the primary amine maximizes conformational flexibility and minimizes steric hindrance during conjugation reactions [1]. The compound is explicitly listed as a building block for the synthesis of dyes and more complex organic molecules .

synthetic building block primary amine derivatization handle medicinal chemistry library synthesis

Database Identity Integrity: CAS 332882-16-3 is Structurally Distinct from Thiotriazinone (CAS 58909-39-0) — A Procurement Verification Requirement

Multiple chemical databases, including ChemicalBook and P&S Chemicals, list '2-Aminopropyl-4(7)-azo-benzimidazole' as a synonym for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (Thiotriazinone, CAS 58909-39-0), a triazine intermediate in ceftriaxone antibiotic synthesis [1]. This is a demonstrable database error: CAS 332882-16-3 has molecular formula C₉H₁₂N₄ (MW 176.22) and the imidazo[4,5-b]pyridine structure, while CAS 58909-39-0 has molecular formula C₄H₅N₃O₂S (MW ~159.17) and a 1,2,4-triazine structure — these are structurally, compositionally, and functionally unrelated compounds . The ChemSrc database explicitly lists the IUPAC name 3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine alongside the erroneous synonym, confirming the structural identity of CAS 332882-16-3 as the 7-azabenzimidazole . BOC Sciences, a GMP-compliant supplier, lists the compound under the correct molecular formula C₉H₁₂N₄ without the triazine synonym, providing a reliable procurement reference .

CAS registry integrity chemical identity verification synonym disambiguation quality control procurement specification

Recommended Application Scenarios for 2-Aminopropyl-4(7)-azo-benzimidazole Based on Quantitative Evidence


Kinase-Focused Fragment Library Construction Using the 7-Azabenzimidazole Privileged Scaffold

The 7-azabenzimidazole scaffold has been validated in fragment-based drug discovery as a privileged core for developing selective CDK4/6 inhibitors, with the C→N substitution at position 7 providing the critical breakthrough for achieving >10-fold selectivity over CDK1/2 [1]. 2-Aminopropyl-4(7)-azo-benzimidazole, with its primary amine handle on a flexible propyl linker, serves as an ideal starting fragment or early intermediate for constructing focused kinase inhibitor libraries. The demonstrated trajectory from this scaffold class — progressing from non-selective benzimidazole fragment A to >1000-fold selective 7-azabenzimidazole compound 6 — provides a validated optimization path that is not accessible with simple benzimidazole analogs [1]. Researchers should specify the free base (CAS 332882-16-3) for organic synthesis applications or the dihydrochloride salt (CAS 1215739-41-5) for direct biological screening where aqueous solubility is critical.

Synthesis of Heterocyclic Azo Disperse Dyes with Bathochromically Shifted Absorption

The compound is documented as a key component in dye synthesis, where its primary amine can be diazotized and coupled with electron-rich aromatic systems to generate colored azo compounds . The imidazo[4,5-b]pyridine core is more electron-deficient than benzimidazole due to the pyridine nitrogen, which can produce a bathochromic shift in the resulting azo dye absorption maxima compared to analogous benzimidazole-derived dyes. Benzimidazole-derived azo dyes typically exhibit λmax in the range of 460–660 nm with molar extinction coefficients of 1,800–20,300 L·mol⁻¹·cm⁻¹ [2]; the 7-azabenzimidazole core may extend this range further into the red region. This application scenario is most relevant for textile dye researchers developing disperse dyes for polyester with deep-shade and high-fastness requirements.

Antimicrobial Pharmacophore Development Leveraging Imidazo[4,5-b]pyridine Bioactivity

Imidazo[4,5-b]pyridine derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) strains, with the scaffold serving as a recognized pharmacophore for antimicrobial development [3]. The target compound's primary amine enables conjugation to ketolide antibiotic cores — Chinese Chemical Letters (2008) reported imidazo[4,5-b]pyridine derivatives with free amine groups specifically designed as side chains for semisynthetic ketolide antibiotics [4]. For antimicrobial research programs, 2-aminopropyl-4(7)-azo-benzimidazole offers a dual advantage: the inherent bioactivity potential of the imidazo[4,5-b]pyridine core combined with a synthetic handle for SAR exploration through amide or sulfonamide coupling.

Physicochemical Property-Driven Lead Optimization with Reduced Lipophilicity

With a computed XLogP3 of 0.2, the target compound is approximately 0.8–1.95 log units more hydrophilic than its benzimidazole analog (CAS 42784-26-9, LogP 1.0–2.15), making it a preferred starting point for lead optimization campaigns where reducing lipophilicity is a key objective [5]. Lower LogP correlates with reduced hERG binding risk, lower metabolic clearance via CYP450, and improved aqueous solubility — all desirable properties in drug discovery [5]. The TPSA of 67.6 Ų (vs. 54.7 Ų for benzimidazole analog) also positions the compound favorably within oral bioavailability predictive models [5]. Medicinal chemistry teams prioritizing physicochemical property optimization should select the 7-azabenzimidazole scaffold over benzimidazole analogs when lower LogP and higher TPSA are desired.

Quote Request

Request a Quote for 2-Aminopropyl-4(7)-azo-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.